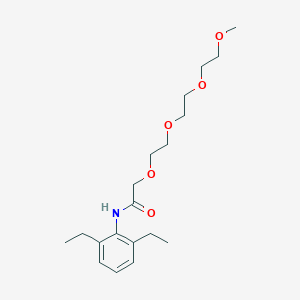
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a tetraoxatridecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties
Mecanismo De Acción
The mechanism by which N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, similar to the action of local anesthetics .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is unique due to its tetraoxatridecanamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62593-62-8 |
|---|---|
Fórmula molecular |
C19H31NO5 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C19H31NO5/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)15-25-14-13-24-12-11-23-10-9-22-3/h6-8H,4-5,9-15H2,1-3H3,(H,20,21) |
Clave InChI |
OUXQMPQQTONIHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)COCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


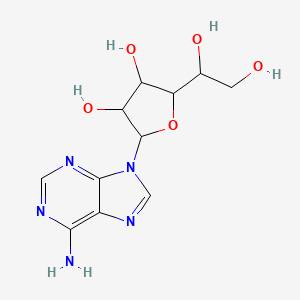
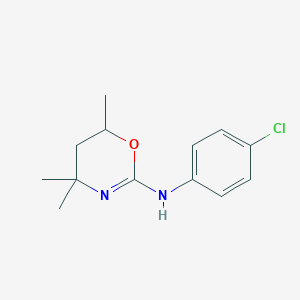
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
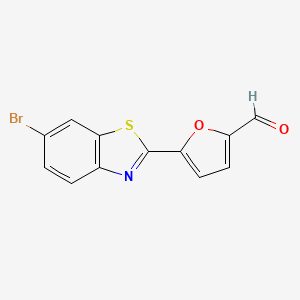
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
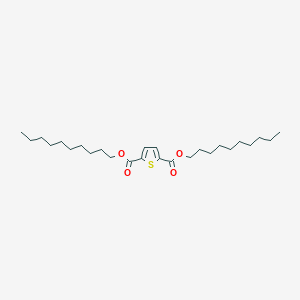
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)


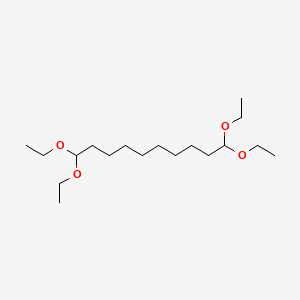
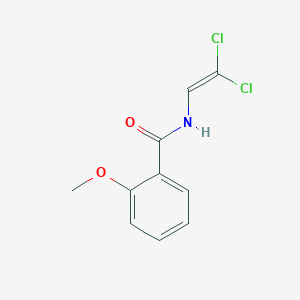
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)


